N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine
Description
Context of Spirocyclic Systems in Contemporary Organic Synthesis and Chemical Biology
Spirocyclic systems, characterized by two rings sharing a single atom, are becoming increasingly prevalent in drug discovery and development. Their unique structural features offer distinct advantages over more traditional, planar aromatic compounds.
The inherent three-dimensionality of spirocycles is a key contributor to their appeal in molecular design. This rigid, non-planar structure allows for the precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. By reducing the number of rotatable bonds, spirocyclic scaffolds minimize the entropic penalty associated with a molecule adopting a specific conformation upon binding to a receptor. This conformational restriction can translate to improved potency and a more favorable pharmacokinetic profile.
In medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple, unrelated biological targets. Spirocyclic systems are increasingly recognized as such. Their rigid nature and three-dimensional arrangement of substituents allow them to interact with a wide range of protein binding sites. This versatility has led to the incorporation of spirocyclic motifs in a variety of approved drugs and clinical candidates, targeting diverse classes of proteins.
Significance of Azaspiro[3.5]nonane Scaffolds in Advanced Chemical Research
The introduction of a nitrogen atom into the spirocyclic framework, creating an azaspirocycle, further enhances the utility of these scaffolds in chemical research, particularly in the development of therapeutic agents.
The synthesis and study of spiro compounds have a long history, but the focused exploration of azaspirocycles in medicinal chemistry has gained significant momentum in the 21st century. Early synthetic efforts were often complex and lacked general applicability. However, the growing appreciation for three-dimensional molecular architectures in drug design has spurred the development of novel and efficient synthetic methodologies for creating a diverse range of azaspirocyclic systems. A notable development was the proposal in 2010 to use 2-azaspiro[3.3]heptane as a mimic for piperidine (B6355638) in bioactive compounds, a concept that has since become widely adopted. researchgate.net This has led to a surge in the number of research manuscripts and patents involving azaspirocycles. researchgate.net
Research Trajectory of N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine and Closely Related Structural Motifs
While specific research on this compound is not extensively documented in publicly available literature, the research trajectory of closely related azaspiro[3.5]nonane derivatives provides valuable insights into its potential applications and areas of investigation.
Research into functionalized 7-azaspiro[3.5]nonane derivatives has been active. For instance, the synthesis of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid has been reported, highlighting the interest in this scaffold for creating novel chemical entities. bldpharm.com The tert-butoxycarbonyl (Boc) protecting group allows for subsequent chemical modifications, making it a versatile intermediate.
Furthermore, other related structures such as Benzyl (B1604629) 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate and Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate are commercially available, indicating their use as building blocks in drug discovery programs. chemicalbook.combldpharm.com The presence of the benzyl group in these molecules is a common strategy to introduce lipophilicity and potential aromatic interactions. The methyl group on the nitrogen in the target compound, this compound, would likely modulate its basicity and steric profile compared to an unsubstituted amine.
The general research direction for such compounds often involves their evaluation as ligands for various receptors and enzymes, leveraging the rigid spirocyclic core to achieve high selectivity and potency. The primary amine of the target compound provides a key point for further derivatization to explore structure-activity relationships.
Current Research Challenges and Opportunities Pertaining to Complex Azaspirocyclic Amines
The study and synthesis of complex azaspirocyclic amines like this compound are associated with a number of significant research challenges. However, overcoming these hurdles presents substantial opportunities for advancements in organic synthesis and medicinal chemistry.
One of the primary challenges lies in the stereocontrolled synthesis of these molecules. The spirocyclic core and multiple substitution points can give rise to numerous stereoisomers. For instance, the amine group at the C2 position can be oriented either cis or trans to the piperidine ring. The development of diastereoselective and enantioselective synthetic methods is crucial for accessing single, well-defined stereoisomers, which is often a prerequisite for biological evaluation. The stereochemical outcome of reactions such as reductive amination on spirocyclic ketones can be difficult to predict and control, often requiring extensive screening of reaction conditions and chiral catalysts.
Another significant challenge is the functionalization of the spirocyclic scaffold . Introducing substituents at specific positions without affecting other parts of the molecule requires robust and selective chemical transformations. The inherent strain in the cyclobutane (B1203170) ring of the 7-azaspiro[3.5]nonane system can influence the reactivity of adjacent functional groups.
Furthermore, the purification and characterization of these complex amines can be demanding. The presence of multiple polar functional groups and the potential for a mixture of stereoisomers can complicate chromatographic purification. Detailed spectroscopic analysis, including advanced NMR techniques, is often necessary to unambiguously determine the structure and stereochemistry of the final products.
Despite these challenges, the opportunities presented by complex azaspirocyclic amines are vast. Their rigid, three-dimensional structures make them attractive scaffolds for mimicking natural product motifs and for exploring new areas of chemical space in drug discovery. The development of novel synthetic routes to these compounds not only showcases the power of modern organic chemistry but also provides tools for creating libraries of diverse molecules for biological screening. The unique conformational constraints of spirocycles can lead to improved metabolic stability and pharmacokinetic properties of drug candidates. univ.kiev.ua
The exploration of new catalytic systems for the efficient and stereoselective synthesis of these complex amines is a particularly active area of research. Advances in fields such as asymmetric catalysis and biocatalysis, for instance, using imine reductases, are providing new avenues for accessing chiral amines with high stereopurity. nih.gov
Below is a table summarizing some of the key research challenges and the corresponding opportunities in the field of complex azaspirocyclic amines:
| Research Challenge | Research Opportunity |
| Stereocontrolled Synthesis | Development of novel asymmetric catalytic methods; exploration of substrate-controlled and auxiliary-controlled reactions to achieve high stereoselectivity. |
| Scaffold Functionalization | Discovery of new site-selective reactions for spirocyclic systems; investigation of the influence of ring strain on reactivity. |
| Purification and Characterization | Advancement of chromatographic separation techniques for complex amines; application of advanced spectroscopic and computational methods for structural elucidation. |
| Access to Structural Diversity | Creation of diverse molecular libraries based on the azaspirocyclic scaffold for high-throughput screening in drug discovery programs. |
Properties
IUPAC Name |
N-benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-18-9-7-16(8-10-18)11-15(12-16)17-13-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMUKYHBCKDGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(C2)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzyl 7 Methyl 7 Azaspiro 3.5 Nonan 2 Amine
Retrosynthetic Analysis Strategies for the Azaspiro[3.5]nonane Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. For N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine, the analysis primarily focuses on the formation of the spirocyclic system and the introduction of the requisite functional groups.
Disconnection Approaches for Spiro[3.5]nonane Ring System Formation
The central challenge in synthesizing the azaspiro[3.5]nonane core lies in the creation of the spirocyclic junction, where the cyclobutane (B1203170) and piperidine (B6355638) rings share a single carbon atom. Several disconnection strategies can be envisioned:
Disconnection at the Spirocyclic Carbon: A primary retrosynthetic disconnection involves breaking the bonds at the spiro-carbon, separating the cyclobutane and piperidine rings. This approach simplifies the target to two key synthons: a piperidine derivative with an electrophilic or nucleophilic center at the 4-position and a cyclobutane derivative with complementary reactivity. For instance, a disconnection could lead to a 4,4-disubstituted piperidine precursor, which could then be cyclized to form the cyclobutane ring.
Ring-Closing Metathesis (RCM) Precursor Disconnection: An alternative strategy involves disconnecting one of the rings in a way that reveals a diene precursor suitable for Ring-Closing Metathesis. This would typically involve breaking two carbon-carbon bonds within either the cyclobutane or the piperidine ring, leading to a linear precursor with terminal alkenes.
Intramolecular Cyclization Precursor Disconnection: A third approach involves disconnecting a bond within one of the rings to unveil a precursor poised for an intramolecular cyclization. For example, breaking a C-C bond in the cyclobutane ring could lead to a piperidine derivative with a side chain that can undergo intramolecular annulation to form the four-membered ring.
| Disconnection Strategy | Key Precursors | Potential Forward Reactions |
| Spirocyclic Carbon Disconnection | 4-Substituted Piperidine and Cyclobutane Precursors | Alkylation, Michael Addition |
| RCM Precursor Disconnection | Acyclic Diene with Nitrogen Moiety | Ring-Closing Metathesis |
| Intramolecular Cyclization Disconnection | Piperidine with Functionalized Side Chain | Intramolecular Annulation, [2+2] Cycloaddition |
Strategic Placement of Nitrogen and Amine Functionalities
The placement of the nitrogen atom within the piperidine ring and the amine group on the cyclobutane ring requires careful consideration during retrosynthesis. The N-methyl and N-benzyl groups on the piperidine nitrogen can be introduced at various stages of the synthesis, either before or after the formation of the spirocyclic core.
A key retrosynthetic step for the 2-amino group on the cyclobutane ring is its conversion to a more stable and synthetically tractable functional group, such as a ketone. This leads to the retrosynthetic precursor, 7-benzyl-7-methyl-7-azaspiro[3.5]nonan-2-one. This ketone can then be subjected to reductive amination in the forward synthesis to install the desired amine functionality. The synthesis of this key spirocyclic ketone intermediate, therefore, becomes a primary focus of the synthetic strategy.
Key Cyclization Reactions in Spiro[3.5]nonane Construction
The construction of the azaspiro[3.5]nonane scaffold relies on a variety of powerful cyclization reactions. The choice of reaction depends on the specific retrosynthetic strategy and the nature of the available starting materials.
Intramolecular Annulation Reactions for Azaspiro[3.5]nonane Scaffolds
Intramolecular annulation reactions are particularly well-suited for the formation of the cyclobutane ring onto a pre-existing piperidine core. One plausible approach involves the use of an intramolecular Mannich reaction. This reaction would involve a piperidine derivative bearing an enolizable ketone and a tethered amine or iminium ion precursor. Under appropriate conditions, this intermediate could cyclize to form the four-membered ring of the azaspiro[3.5]nonane system.
Another strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative. For example, a 4-(3-halopropyl)piperidin-4-ol derivative could undergo intramolecular O-alkylation followed by a ring-contraction sequence to furnish the spiro-cyclobutane ring.
Wittig and Wittig-Type Reactions in Spirocyclic Synthesis
The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds and can be ingeniously applied to the synthesis of spirocycles. A potential strategy for the construction of the azaspiro[3.5]nonane core could involve an intramolecular Wittig reaction. In this approach, a piperidine derivative bearing both a phosphonium (B103445) ylide and a ketone or aldehyde functionality could be synthesized. Upon treatment with a base, the ylide would be generated in situ and react with the carbonyl group to form the spirocyclic system containing an exocyclic double bond. This double bond could then be subsequently reduced to afford the saturated azaspiro[3.5]nonane skeleton.
| Reagents | Intermediate | Product |
| Phosphonium salt and a strong base | Ylide | Alkene |
Reformatsky Reaction and Related Carbocyclization Pathways
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be adapted for the construction of the cyclobutane ring. An intramolecular version of this reaction could be employed, starting with a piperidine derivative containing both a ketone at the 4-position and a tethered α-halo ester. The in situ generated organozinc reagent would then attack the ketone intramolecularly to form a β-hydroxy ester, which could be further elaborated to the desired cyclobutane ring. researchgate.netnih.govrsc.org
The reaction is initiated by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming a zinc enolate. This enolate then adds to the carbonyl group, and subsequent acidic workup yields the β-hydroxy ester.
| Reactants | Reagent | Product |
| α-halo ester and a carbonyl compound | Zinc metal | β-hydroxy ester |
Radical Chemistry Approaches to Spirocyclization
Radical cyclization reactions offer a powerful tool for the construction of complex cyclic and polycyclic systems, including spirocyclic scaffolds. These reactions often proceed under mild conditions and exhibit high functional group tolerance. The key step in these approaches is the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the spirocyclic core.
One relevant strategy involves the photocatalytic generation of nitrogen-centered radicals. For instance, the use of a suitable photoredox catalyst can facilitate the formation of a radical on a nitrogen-containing precursor, which then cyclizes onto a tethered alkene to form a β-spirocyclic pyrrolidine. acs.org This method highlights the potential for visible-light-mediated, atom-economical approaches to azaspirocycles. acs.org
Another approach is the domino radical bicyclization. This strategy has been successfully employed in the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.org In this process, a radical is generated on a precursor containing both an aromatic or vinylic halide and an alkenyl moiety. A cascade of cyclization events, often initiated by reagents like 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et3B) and promoted by a radical mediator such as tributyltin hydride (Bu3SnH), leads to the formation of the spirocyclic system. acs.org While the specific application to the 7-azaspiro[3.5]nonane core of this compound is not explicitly detailed in the provided literature, the principles of these radical-based methods offer a viable synthetic pathway.
| Radical Initiator | Promoter | Substrate Type | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| AIBN | Bu3SnH | O-benzyl oxime ether with brominated aromatic ring | 1-azaspiro[4.4]nonane derivative | 45-67 | 1.5:1 to 3:1 |
| Et3B | Bu3SnH | O-benzyl oxime ether with iodinated aromatic ring | 1-azaspiro[4.4]nonane derivative | 30-55 | 2:1 to 4:1 |
Oxidative Cyclization via Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as versatile and environmentally benign oxidants in organic synthesis. researchgate.netarkat-usa.org Their ability to mediate a wide range of transformations, including oxidative cyclizations, makes them attractive for the synthesis of heterocyclic compounds. researchgate.netarkat-usa.orgnih.gov In the context of spirocycle synthesis, these reagents can facilitate the formation of the key spirocyclic linkage through an intramolecular carbon-carbon or carbon-heteroatom bond formation.
The general mechanism often involves the activation of a suitable precursor by the hypervalent iodine reagent, leading to a highly reactive intermediate that undergoes cyclization. For example, phenols with a tethered nucleophile can be cyclized to form spirolactones in the presence of a hypervalent iodine(III) reagent. nih.gov This process can be rendered catalytic by the in situ regeneration of the active iodine(III) species from an iodoarene precursor using a terminal oxidant like m-chloroperbenzoic acid (mCPBA). nih.gov
While a direct application to this compound is not explicitly documented, the principles of hypervalent iodine-mediated oxidative cyclization of amides to N-spirolactams and the cyclization of N-alkenylamides suggest a plausible route. A suitably functionalized precursor containing the pre-formed piperidine ring could undergo an intramolecular cyclization onto the azetidine (B1206935) ring precursor under oxidative conditions mediated by a hypervalent iodine reagent.
Strategies for Stereoselective Synthesis of this compound and Analogues
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. The synthesis of this compound, which contains a stereogenic spirocenter, requires careful consideration of enantioselective and diastereoselective strategies.
Enantioselective Approaches to Spirocyclic Amine Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For spirocyclic amines, several catalytic asymmetric methods have been developed. One notable approach is the rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes. acs.org The use of a chiral dirhodium tetracarboxylate catalyst can induce high levels of enantioselectivity in the formation of azaspiro[n.2]alkanes. acs.org This method is particularly relevant as it has been shown to be effective for the synthesis of a variety of spirocyclopropanes with high enantiomeric excess. acs.org
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) (%) |
| Rh2(S-p-PhTPCP)4 | N-Tosyl-4-methylene-piperidine | Azaspiro[2.5]decane derivative | 98 |
| Rh2(S-p-PhTPCP)4 | N-Boc-3-methylene-azetidine | Azaspiro[2.3]hexane derivative | 95 |
| Rh2(S-p-PhTPCP)4 | Azaspiro[3.5]nonane exocyclic olefin | Substituted azaspiro[n.2]alkane | 90 |
Diastereoselective Addition Reactions in Azaspiro[3.5]nonane Assembly
Diastereoselective reactions are crucial when a molecule contains multiple stereocenters. In the synthesis of substituted azaspiro[3.5]nonanes, controlling the relative stereochemistry of the substituents is paramount. Diastereoselective conjugate addition reactions can be a powerful tool in this regard. For instance, the addition of a nucleophile to a chiral, non-racemic precursor containing a part of the spirocyclic system can proceed with high diastereoselectivity, guided by the existing stereocenters.
A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity. nih.govresearchgate.net This type of transformation, where multiple carbon-carbon bonds are formed in a single operation with high stereocontrol, could be adapted for the construction of the substituted piperidine ring of the 7-azaspiro[3.5]nonane core.
Control of Spirocenter Stereochemistry
The stereochemistry of the spirocenter is a defining feature of spirocyclic compounds. Its control is often achieved by employing chiral auxiliaries, catalysts, or through substrate-controlled diastereoselective reactions. In the context of rhodium-catalyzed cyclopropanations, the chiral ligand on the metal center plays a direct role in determining the stereochemistry of the newly formed spirocenter. acs.org
Furthermore, the inherent conformational rigidity of the starting materials can influence the facial selectivity of a reaction, thereby controlling the stereochemical outcome at the spirocenter. Computational studies can also play a role in predicting the most stable transition states, leading to the observed diastereoselectivity.
Installation and Modification of the N-Benzyl and 7-Methyl Substituents
The final steps in the synthesis of this compound involve the introduction of the N-benzyl and 7-methyl groups. These functionalizations can be achieved through various standard N-alkylation methods.
Amine Alkylation and Functionalization Protocols
Amine alkylation is a fundamental class of organic reactions involving the formation of a new carbon-nitrogen bond via nucleophilic aliphatic substitution. In the context of synthesizing this compound, alkylation is crucial for introducing the benzyl (B1604629) and methyl groups onto the azaspiro[3.5]nonane core.
The primary challenge in amine alkylation is controlling the degree of substitution. The reaction of an amine with an alkyl halide can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts because the product amine is often more nucleophilic than the starting amine. Therefore, strategies to achieve selective mono-alkylation are critical.
Key Functionalization Strategies:
Reductive Amination: A common method to form secondary or tertiary amines is reductive amination. For the synthesis of the target compound, this could involve reacting a precursor like 7-methyl-7-azaspiro[3.5]nonan-2-amine with benzaldehyde (B42025) to form an intermediate imine, which is then reduced in situ using a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). This method offers high selectivity for the desired N-benzylated product.
N-Benzylation using Benzyl Halides: Direct alkylation with benzyl bromide or benzyl chloride is a straightforward approach. To control over-alkylation, reaction conditions such as stoichiometry, temperature, and the presence of a hindered base can be optimized. A common procedure involves using a slight excess of the amine relative to the benzyl halide or using a base to neutralize the hydrogen halide formed during the reaction.
Protecting Group Strategies: The synthesis of the 2-amino group often requires the use of protecting groups. For instance, the synthesis might start from a ketone precursor, 7-benzyl-7-azaspiro[3.5]nonan-2-one. The ketone can be converted to the amine via methods like oxime formation followed by reduction. During the introduction of the N-methyl group, the 2-amino group would likely be protected (e.g., as a carbamate) to prevent unwanted side reactions.
The table below outlines typical conditions for amine alkylation reactions.
| Alkylation Method | Alkylating Agent | Typical Reagents/Conditions | Selectivity |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, Dichloroethane (DCE), Room Temp | High for mono-alkylation |
| Direct Alkylation | Benzyl Bromide | K₂CO₃, Acetonitrile (MeCN), Reflux | Can lead to over-alkylation |
| N-Methylation | Formaldehyde/Formic Acid | Eschweiler–Clarke reaction | High for methylation of secondary amines |
Selective Methylation Strategies at the Azaspiro Carbon
Achieving selective methylation at a specific carbon atom within the azaspiro framework, particularly at a C(sp³)–H bond, is a significant synthetic challenge that requires advanced methodologies. While N-methylation is relatively straightforward, C-methylation demands highly specific C-H activation techniques.
Modern synthetic chemistry offers several powerful strategies that could be applied to this challenge:
Directed C-H Activation: This approach uses a directing group (DG) attached to the molecule to position a metal catalyst in close proximity to a specific C-H bond. For an azaspiro compound, a directing group could be temporarily installed on the secondary amine or another functional handle. A palladium catalyst, for example, can then selectively cleave the targeted C-H bond and facilitate methylation using a methylating agent like methylboronic acid or trimethylboroxine.
Late-Stage Oxidative C(sp³)–H Methylation: This method involves an initial oxidation of a C-H bond to a C-O bond (hydroxyl group), followed by activation and nucleophilic substitution with a methylating agent. For instance, the azaspiro core could be oxidized, and the resulting hydroxyl group converted into a good leaving group. Subsequent treatment with an organometallic methyl reagent, like trimethylaluminum (AlMe₃), would install the methyl group. This technique has been successfully applied to complex, pharmaceutically relevant N-heterocycles. nih.gov
Photoredox Catalysis: Light-mediated photoredox catalysis can generate highly reactive radical intermediates under mild conditions. A properly designed substrate could undergo a process where a photoredox catalyst initiates a sequence leading to the formation of a carbon-centered radical on the spirocyclic core, which is then trapped by a methyl radical source.
The table below compares potential C-H methylation strategies.
| Strategy | Key Features | Potential Reagents | Challenges |
| Directed C-H Activation | Requires a directing group for site-selectivity. | Pd(OAc)₂, Methylboronic acid | Synthesis and removal of directing group. |
| Oxidative C-H Methylation | Two-step process: oxidation then methylation. | Oxidizing agent, AlMe₃ | Control of oxidation site, functional group tolerance. nih.gov |
| Photoredox Catalysis | Mild, light-driven reaction conditions. | Photocatalyst (e.g., Ir or Ru complex), Methyl radical source | Substrate design, controlling radical reactivity. |
Advanced Synthetic Techniques Applicable to this compound
Modernizing the synthesis of complex molecules like this compound involves leveraging technologies that enhance efficiency, safety, and scalability.
Flow Chemistry Protocols for Efficient Synthesis
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. mtak.huuc.pt
For the synthesis of the target azaspiro compound, a multi-step flow process could be envisioned:
Reactor Setup: The system would consist of multiple pumps feeding solutions of starting materials and reagents into a series of interconnected reactors. These could be simple heated coils or more complex packed-bed reactors containing immobilized catalysts or reagents.
Telescoped Reactions: A key advantage of flow chemistry is the ability to "telescope" reactions, where the output stream from one reactor flows directly into the next for a subsequent transformation without intermediate workup or purification. mtak.hu This significantly reduces waste and production time.
Safety and Automation: The synthesis could involve hazardous intermediates or exothermic steps. The small volume of a microreactor minimizes safety risks, and the entire process can be automated for high reproducibility. rsc.orgacs.org For instance, the generation and use of unstable intermediates can be performed on-demand, avoiding the need to store them.
A hypothetical flow synthesis could involve pumping a precursor into a heated reactor coil for an initial cyclization, followed by mixing with a stream of a reducing agent in a second reactor, and finally combining with a benzylation reagent in a third stage.
Palladium-Catalyzed Coupling Reactions in Spirocyclic Frameworks
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. For spirocyclic frameworks, these reactions are particularly powerful for forming C-C and C-N bonds.
Intramolecular C-H Activation/Spirocyclization: One of the most elegant ways to construct a spirocycle is through a palladium-catalyzed cascade reaction. A suitably designed linear precursor can undergo an initial reaction, like an intramolecular Heck-type cyclization, to form a transient σ-alkyl-palladium(II) intermediate. This intermediate can then activate a nearby C-H bond, leading to the formation of a spirocyclic palladacycle, which upon reductive elimination yields the final spirocyclic product.
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling an amine with an aryl halide or pseudohalide. While more commonly used for N-arylation, related palladium-catalyzed amination technologies can be adapted for intramolecular cyclizations to form heterocyclic rings or for intermolecular couplings to functionalize the azaspiroamine core. The choice of phosphine ligand is critical for achieving high yields and preventing side reactions.
Mechanism of Spirocyclization: A common mechanistic pathway involves the oxidative addition of a low-valent palladium catalyst into a carbon-halogen bond of the substrate. This is followed by an intramolecular carbopalladation and a regioselective C-H bond activation to form the key spirocyclic palladacycle intermediate. The final product is released via reductive elimination, regenerating the active catalyst.
Scalability Considerations in the Synthesis of Azaspiro[3.5]nonane Derivatives
Transitioning a synthetic route from the laboratory bench to industrial-scale production requires careful consideration of several factors to ensure the process is safe, cost-effective, and environmentally sustainable.
Process Safety: Reagents that are acceptable on a gram scale may pose significant hazards on a kilogram scale. Highly exothermic reactions or the use of toxic or explosive reagents must be carefully managed. Continuous flow processing is often a superior solution for scaling up such reactions, as it maintains a small reaction volume at any given time, allowing for better thermal control and minimizing risk.
Cost of Goods (COGs): The cost of starting materials, catalysts, solvents, and reagents is a primary concern. Expensive reagents or complex purification steps (like column chromatography) that are feasible in research are often prohibitive for large-scale manufacturing. The ideal scalable synthesis uses inexpensive, readily available starting materials and avoids costly reagents and purifications.
Environmental Impact (E-Factor): The environmental impact is often measured by the E-Factor, which is the mass ratio of waste to the desired product. A scalable process should aim for a low E-Factor by minimizing solvent use, avoiding stoichiometric reagents in favor of catalytic ones, and designing "atom-economical" reactions where most of the atoms from the reactants are incorporated into the final product.
The development of a synthesis suitable for industrial production often involves re-evaluating and optimizing a laboratory-scale route to replace problematic steps with more scalable and sustainable alternatives.
Despite a comprehensive search for scientific literature, no specific experimental data on the chemical compound "this compound" pertaining to its structural elucidation and conformational analysis could be located. Methodical searches using various nomenclature and keyword strategies did not yield any published high-resolution Nuclear Magnetic Resonance (NMR) spectra, vibrational spectroscopy (IR) data, mass spectrometry results, or X-ray crystallographic studies for this specific molecule.
The inquiry into advanced spectroscopic techniques for defining its stereochemistry and connectivity, including 2D NMR and NOESY, as well as vibrational spectroscopy for functional group identification and mass spectrometry for molecular structure confirmation, returned no dedicated studies. Similarly, a search for X-ray crystallographic data to definitively confirm its spirocyclic geometry and elucidate its solid-state conformation also found no available reports.
While information exists for structurally related analogues and derivatives of 7-azaspiro[3.5]nonane, these findings are not directly applicable to the specific stereochemistry and conformational properties of this compound. The unique combination of the benzyl and methyl substituents on the nitrogen atom at position 7, along with the amine group at position 2 of the spirocyclic core, necessitates dedicated experimental analysis for accurate structural characterization.
Consequently, without access to primary research data, a detailed and scientifically accurate article on the structural elucidation and conformational analysis of this compound, as per the requested outline, cannot be generated at this time. The required detailed research findings and data tables are contingent on the existence of such published studies.
Structural Elucidation and Conformational Analysis of N Benzyl 7 Methyl 7 Azaspiro 3.5 Nonan 2 Amine
Computational Conformational Analysis
Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of complex molecules like N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine. These methods allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.
Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time. researchgate.netnih.gov By simulating the motion of atoms and bonds, MD can reveal the flexibility of the spirocyclic core and the rotational freedom of its substituents. A typical MD simulation would be run for several nanoseconds to ensure thorough sampling of the conformational space. nih.gov
The simulation would track the dynamics of the piperidine (B6355638) ring, which is expected to predominantly exist in a chair conformation, and the cyclobutane (B1203170) ring. Key dihedral angles, such as those involving the N-benzyl and N-methyl groups, would be monitored to understand their preferred orientations and the dynamics of their interconversion. The results of such simulations can highlight the stability of different conformations and the interactions between different parts of the molecule. researchgate.net
Following the exploration of the conformational space with methods like molecular dynamics, a set of low-energy conformers is typically subjected to more accurate energy calculations using force fields and Density Functional Theory (DFT). nih.govnih.gov DFT, particularly with functionals like B3LYP and appropriate basis sets (e.g., 6-31G(d,p)), is a common method for optimizing the geometry of such molecules and obtaining accurate relative energies. nih.govresearchgate.net
These calculations would likely identify several stable conformers differing in the orientation of the benzyl (B1604629) group and the puckering of the cyclobutane ring. The piperidine ring is expected to maintain a stable chair conformation in the lowest energy states. The relative energies of these conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.
Below is an illustrative table of hypothetical low-energy conformers and their calculated relative energies, as would be expected from a DFT study.
| Conformer ID | Piperidine Conformation | Benzyl Group Orientation | Cyclobutane Puckering | Relative Energy (kcal/mol) |
| Conf-1 | Chair | Equatorial | Puckered | 0.00 |
| Conf-2 | Chair | Axial | Puckered | 1.52 |
| Conf-3 | Twist-Boat | Equatorial | Planar | 4.89 |
| Conf-4 | Chair | Equatorial | Planar | 2.75 |
This table is illustrative and presents hypothetical data based on typical computational results for similar molecules.
The cyclobutane ring, in particular, is subject to significant angle strain due to its bond angles being compressed to approximately 90° from the ideal sp³ angle of 109.5°. libretexts.org This ring is not perfectly planar and typically adopts a puckered conformation to alleviate some of the torsional strain. The piperidine ring, in its favored chair conformation, has minimal angle and torsional strain. libretexts.org
Computational methods can quantify the strain energy of each ring. Torsional barriers, such as the energy required for the rotation of the N-benzyl group, can also be calculated. This is often done by performing a relaxed scan of the relevant dihedral angle and calculating the energy at each step.
Below is a hypothetical data table summarizing the calculated strain energies for the constituent rings of the spirocyclic core.
| Ring System | Type of Strain | Calculated Strain Energy (kcal/mol) |
| Cyclobutane | Angle Strain | ~20-25 |
| Torsional Strain | ~5-6 | |
| Piperidine (Chair) | Angle Strain | ~0-1 |
| Torsional Strain | ~0-1 |
This table is illustrative and presents hypothetical data based on typical computational results for similar molecules.
Influence of Spirocyclic Architecture on Molecular Conformation and Dynamics
The spirocyclic architecture of this compound has a profound impact on its molecular conformation and dynamics. The spiro junction, where the cyclobutane and piperidine rings share a single carbon atom, introduces significant rigidity into the molecular framework. mdpi.com This rigidity limits the conformational mobility of the molecule compared to more flexible, non-spirocyclic analogs. mdpi.com
This conformational restriction is a key feature of spirocyclic compounds in fields like drug discovery, as it allows for a more precise spatial arrangement of functional groups. mdpi.com In the case of this compound, the spiro center fixes the relative orientation of the two rings, which in turn influences the accessible conformations of the N-benzyl and 2-amino substituents. This can lead to a more defined three-dimensional structure, which is often desirable for selective interaction with biological targets. The inherent three-dimensionality of spirocycles is a significant advantage in designing molecules with specific shapes and functionalities.
Derivatization and Structure Activity Relationship Sar Principles of N Benzyl 7 Methyl 7 Azaspiro 3.5 Nonan 2 Amine Analogues Non Biological Context
Systematic Functionalization Strategies for the Amine and Ring Positions
The synthetic versatility of the N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine scaffold allows for precise modifications at multiple positions. These derivatizations are key to fine-tuning the molecule's steric and electronic properties.
The primary amine at the C-2 position of the cyclobutane (B1203170) ring is a prime site for selective functionalization. Its reactivity is characteristic of primary amines, allowing for a range of chemical transformations to introduce diverse functional groups. Common derivatization strategies include:
Acylation: Reaction with acid chlorides or anhydrides to form amides. This transformation is crucial for introducing carbonyl functionalities and can significantly alter the electronic properties and hydrogen-bonding capabilities of the molecule.
Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides. This introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and mimic phosphates.
Alkylation/Reductive Amination: Introduction of alkyl groups through reaction with aldehydes or ketones under reductive conditions. This allows for the systematic exploration of steric bulk and lipophilicity around the amine.
Arylation: Formation of C-N bonds with aryl halides, typically through transition-metal-catalyzed cross-coupling reactions, to introduce aromatic systems directly onto the amine.
These reactions are generally high-yielding and allow for the creation of a large library of analogues with varied substituents at the 2-position, enabling a systematic study of structure-activity relationships.
Modification of the core azaspiro[3.5]nonane framework presents a greater synthetic challenge but offers the potential for more profound alterations to the molecular shape and rigidity. Strategies for ring functionalization are less developed than for the amine group but can be approached through several modern synthetic methods:
C-H Activation/Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation provides a pathway to introduce functional groups at specific positions on both the cyclobutane and piperidine (B6355638) rings. researchgate.netnih.govyoutube.com While challenging due to the presence of multiple C-H bonds, this approach is a powerful tool for late-stage functionalization. Recent studies on radical C-H xanthylation of azaspirocycles have shown that spirocyclic systems can exhibit unique reactivity and selectivity compared to their non-spirocyclic counterparts, offering a potential avenue for selective functionalization. nih.gov
Ring-Opening and Closing Cascades: Synthetic routes starting from functionalized carbocycles can be designed to construct the azaspirocyclic core with pre-installed functional groups. nih.gov This involves protocols such as oxidative ring opening of cycloalkenes followed by reductive amination to form the heterocyclic ring. nih.gov
Derivatization of Synthetic Intermediates: Functional groups can be introduced on precursors to the final azaspiro[3.5]nonane structure. For instance, a ketone intermediate at the C-2 position can be converted to a variety of functional groups through olefination, reduction, or addition of organometallic reagents before being converted to the amine.
These strategies enable the modification of the carbon skeleton, providing access to analogues with altered conformational preferences and steric profiles.
Exploration of Substituent Effects on Molecular Recognition Principles (Theoretical Frameworks)
The non-covalent interactions of this compound analogues with other molecules are governed by the interplay of steric and electronic effects imparted by their substituents. Understanding these effects is crucial for designing molecules with specific recognition properties.
The N-benzyl and 7-methyl groups are not merely passive components of the scaffold; they actively influence its conformational behavior and interaction potential.
N-Benzyl Group: The benzyl (B1604629) group significantly impacts the conformation of the piperidine ring. It can engage in cation-π interactions, where the positively charged nitrogen (in its protonated state) interacts favorably with the electron-rich aromatic ring of a binding partner. nih.gov The aromatic ring itself can participate in π-π stacking and C-H/π interactions. scielo.org.mx Its rotational flexibility allows it to adopt various orientations to maximize favorable contacts.
The interplay between these two groups defines the baseline conformational preferences and interaction capabilities of the parent scaffold.
Substituents introduced through derivatization can dramatically alter the molecule's properties through steric and electronic effects. researchgate.netdntb.gov.uarsc.org
Electronic Effects: Electron-withdrawing or electron-donating substituents modify the charge distribution across the molecule. nih.gov This affects properties such as:
Basicity (pKa): Substituents on the 2-amine or the rings can alter the pKa of both the primary and tertiary amines, influencing their protonation state at a given pH.
Hydrogen Bonding: Amide or sulfonamide groups at the C-2 position introduce strong hydrogen bond donor and acceptor sites.
Dipole Moment: Changes in the electronic nature of substituents will alter the molecular dipole moment, which is a key factor in long-range electrostatic interactions.
The following table summarizes the predicted effects of representative functional groups at the 2-amine position on key chemical properties.
| Substituent (at C-2 Amine) | Predicted Steric Effect | Predicted Electronic Effect | Impact on H-Bonding |
| -NH-Acetyl (-NHCOCH₃) | Moderate increase in bulk | Electron-withdrawing (amide resonance) | Adds H-bond donor (N-H) and acceptor (C=O) |
| -NH-Sulfonyl (-NHSO₂CH₃) | Significant increase in bulk | Strongly electron-withdrawing | Adds H-bond donor (N-H) and acceptor (SO₂) |
| -NH-Ethyl (-NHCH₂CH₃) | Minor increase in bulk | Weakly electron-donating | Retains H-bond donor (N-H) |
| -NH-Phenyl (-NHPh) | Moderate increase in bulk | Electron-withdrawing (inductive) | Retains H-bond donor (N-H), adds π-system |
Computational Approaches to Scaffold Optimization for Targeted Chemical Interactions
Computational chemistry provides powerful tools for predicting the effects of derivatization and for guiding the design of analogues with optimized properties for specific non-biological applications, such as catalysis or materials science.
Conformational Analysis: Molecular mechanics (MM) and quantum mechanics (QM) methods can be used to predict the low-energy conformations of different analogues. For N-substituted piperidines, computational studies have been used to determine the preference for axial versus equatorial substituent orientations and the influence of allylic strain. rsc.orgnih.gov These calculations can reveal how a substituent at one position influences the spatial arrangement of other parts of the molecule.
Quantum Chemical Calculations: Density Functional Theory (DFT) is widely used to calculate electronic properties such as molecular electrostatic potentials (MEP), frontier molecular orbital (FMO) energies (HOMO-LUMO), and atomic charges. mdpi.com These calculations help to rationalize the reactivity of different sites on the molecule and predict how a substituent will affect its ability to engage in electrostatic or orbital-based interactions. mdpi.com
Molecular Docking and Non-Covalent Interaction Analysis: In the context of designing a molecule to bind to a specific chemical target (e.g., a metal catalyst or a synthetic receptor), molecular docking simulations can predict plausible binding modes. Subsequent analysis using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can characterize the specific interactions (e.g., hydrogen bonds, halogen bonds, C-H/π) that stabilize the complex. scielo.org.mxmdpi.com
By employing these computational tools, it is possible to build robust structure-activity relationship models that correlate calculated molecular descriptors with experimentally observed properties, thereby accelerating the optimization of the azaspiro[3.5]nonane scaffold for a desired chemical function.
Ligand Design Principles from Computational Modeling
Computational modeling serves as a foundational tool in the rational design of analogues of this compound. The inherent rigidity and three-dimensional nature of the spirocyclic scaffold make it an interesting candidate for creating molecules with well-defined conformations. bldpharm.com
The design process for novel ligands based on this scaffold would typically involve several computational steps:
Conformational Analysis: The first step is to understand the preferred three-dimensional arrangement of the parent molecule. The spirocyclic core significantly reduces the number of rotatable bonds, leading to a more defined shape compared to more flexible aliphatic amines. enamine.net Computational methods like molecular mechanics and quantum mechanics can be employed to identify the low-energy conformations of the azaspiro[3.5]nonane ring system and the orientation of the benzyl and methyl substituents.
Pharmacophore Modeling: In a hypothetical scenario where an interaction partner is known, a pharmacophore model can be developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a specific interaction. For this compound, key pharmacophoric features would include the secondary amine (potential hydrogen bond donor and acceptor), the aromatic ring of the benzyl group (hydrophobic and π-stacking interactions), and the tertiary amine within the spirocycle (potential hydrogen bond acceptor and site for salt bridge formation).
Molecular Docking: If a three-dimensional structure of a target protein or receptor is available, molecular docking simulations can predict the binding mode and affinity of designed analogues. This allows for the in-silico evaluation of how modifications to the N-benzyl group, the methyl group, or the amino group at the 2-position would affect the binding orientation and score.
The spirocyclic nature of the scaffold offers distinct advantages in ligand design by providing a rigid framework that can orient substituents in specific vectors in three-dimensional space, potentially leading to improved interaction with a target. bldpharm.com
Virtual Screening of Analogues for Shape Complementarity
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired set of properties. In the context of this compound analogues, shape-based virtual screening is a particularly relevant approach. This method relies on the principle that molecules with similar shapes are likely to have similar interactions with a binding site. researchgate.netscienceopen.com
The process of virtual screening for shape complementarity would involve:
Query Molecule Selection: A known active compound or a computationally generated ideal conformation of a ligand would be used as the "query." For this scaffold, different conformations of this compound could be used as queries.
Database Screening: Large chemical databases, such as ZINC or NCI, would be screened to identify molecules that have a high degree of shape similarity to the query. nih.gov
Scoring and Ranking: The identified molecules are then scored and ranked based on how well their three-dimensional shape overlaps with the query molecule.
Post-Screening Analysis: The top-ranking hits are then subjected to further analysis, such as docking studies or visual inspection, to select a smaller subset of compounds for experimental testing.
The rigid spirocyclic core of this compound makes it an excellent starting point for shape-based screening, as it provides a well-defined and predictable molecular shape. bldpharm.com
Analogue Design for Probing Molecular Interactions (e.g., Bioisosteric Replacements, Scaffold Hopping)
The systematic modification of a lead compound to understand its molecular interactions is a cornerstone of medicinal chemistry. For this compound, several strategies can be employed to design analogues for this purpose.
Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties. drughunter.com This strategy is used to modulate the properties of a compound while retaining its fundamental activity. spirochem.com
For this compound, several bioisosteric replacements could be considered:
Benzyl Group: The benzyl group is a common motif in bioactive compounds. Its phenyl ring can be replaced with various bioisosteres to probe the importance of aromaticity, electronics, and steric bulk.
| Original Group | Bioisosteric Replacement | Rationale |
| Phenyl | Pyridyl | Introduces a hydrogen bond acceptor, alters electronics, and can improve solubility. nih.gov |
| Phenyl | Thienyl | A five-membered aromatic heterocycle with different electronic and steric properties. |
| Phenyl | Cyclohexyl | Removes aromaticity to probe the necessity of π-π interactions. |
| Phenyl | Bicyclo[1.1.1]pentane | A saturated, rigid bioisostere that mimics the linear extension of a para-substituted phenyl ring. enamine.net |
Secondary Amine: The secondary amine at the 2-position is a key functional group.
| Original Group | Bioisosteric Replacement | Rationale |
| -NH- | -O- (Ether) | Removes hydrogen bond donating ability and alters basicity. |
| -NH- | -CH2- (Methylene) | Removes hydrogen bonding capabilities and basicity, increases lipophilicity. |
| -NH- | -S- (Thioether) | Alters bond angles and electronic properties compared to an ether. |
| -NH- | Amide | Introduces a carbonyl group, which is a hydrogen bond acceptor and can alter conformation. drughunter.com |
Scaffold Hopping: Scaffold hopping is a more drastic modification where the core structure (scaffold) of a molecule is replaced with a chemically different one, while maintaining the spatial arrangement of key functional groups. uniroma1.it This can lead to the discovery of novel chemical series with improved properties. nih.gov
For the 7-azaspiro[3.5]nonane scaffold, several hopping strategies could be envisioned, aiming to retain the relative positions of the benzylamine and methyl groups.
| Original Scaffold | Hopped Scaffold | Rationale |
| 7-Azaspiro[3.5]nonane | Piperidine-fused cyclobutane | Maintains a six-membered ring fused to a four-membered ring, but with a different connectivity, potentially altering the conformational rigidity and synthetic accessibility. |
| 7-Azaspiro[3.5]nonane | Bicyclic piperidine derivative | A bridged bicyclic system could lock the conformation more rigidly than the spirocyclic system, providing a more defined orientation of the substituents. |
| 7-Azaspiro[3.5]nonane | Substituted tropane | A different bicyclic amine scaffold that presents substituents in a distinct three-dimensional arrangement. |
Development of Compound Libraries Based on the this compound Scaffold
The this compound scaffold can serve as a template for the creation of compound libraries. These libraries are collections of structurally related compounds that can be used for various screening purposes. The synthesis of such a library would likely involve a combinatorial or parallel synthesis approach.
A potential synthetic strategy for generating a library based on this scaffold could involve a multi-step sequence where diversity is introduced at specific points. For instance, the synthesis of a related compound, 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane, typically involves the cyclization of a suitable diamine with a benzyl halide. A similar approach could be adapted for the target scaffold.
Points of Diversification:
Variation of the N-substituent on the azaspirocycle: The methyl group could be replaced by a variety of alkyl or aryl groups. This could be achieved by starting with different N-substituted precursors.
Variation of the benzyl group: A diverse range of substituted benzyl halides or other electrophiles could be used in the final N-alkylation step to introduce a wide array of aromatic and heteroaromatic groups.
Modification of the secondary amine: The secondary amine at the 2-position can be acylated, sulfonylated, or further alkylated to introduce additional diversity.
The use of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets, is a common strategy in library design. nih.govmdpi.com The rigid and three-dimensional nature of the azaspiro[3.5]nonane core suggests that it could be a valuable scaffold for building libraries of compounds with well-defined shapes. bldpharm.com
The table below outlines a hypothetical library design based on the this compound scaffold.
| Scaffold Position | R1 (on Spirocycle Nitrogen) | R2 (on Exocyclic Amine) | R3 (Aromatic Group) |
| Variation 1 | Methyl | Benzyl | Phenyl |
| Variation 2 | Ethyl | Benzyl | 4-Chlorophenyl |
| Variation 3 | Propyl | Benzyl | 3-Methoxyphenyl |
| Variation 4 | Methyl | 4-Fluorobenzyl | Phenyl |
| Variation 5 | Methyl | 2-Thienylmethyl | Phenyl |
| Variation 6 | Methyl | Acetyl | Phenyl |
By systematically varying these R-groups, a large and diverse library of compounds can be generated, enabling the exploration of the chemical space around the parent scaffold.
Theoretical and Mechanistic Investigations of N Benzyl 7 Methyl 7 Azaspiro 3.5 Nonan 2 Amine Chemistry
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions. For a molecule like N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine, these calculations would provide a deep understanding of its formation and potential transformations.
Energy Profiles and Transition State Analysis of Key Reactions
To understand the synthesis of this compound, quantum chemical calculations would be employed to map the energy landscape of the reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. The energy differences between these species would reveal the thermodynamics and kinetics of the reaction. For instance, a hypothetical reaction coordinate diagram would show the energy changes as the reaction progresses, with peaks representing the transition states. The height of these peaks, or activation energies, would determine the reaction rate.
Elucidation of Reaction Pathways Leading to Spirocyclic Amine Formation
The formation of the characteristic spirocyclic core of this compound likely involves several key steps. Quantum chemical calculations could be used to explore various potential reaction pathways. By comparing the activation energies of different routes, the most favorable pathway could be determined. This analysis would provide insights into the stereoselectivity of the reaction, explaining why certain isomers might be formed preferentially.
Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies would offer valuable information about its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the energy and shape of the HOMO would indicate its ability to donate electrons (nucleophilicity), while the LUMO would describe its electron-accepting ability (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.
A hypothetical data table for FMO analysis would look like this:
| Molecular Orbital | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Basicity and Nucleophilicity Calculations of the Amine Functionality
The amine group in this compound is a key functional group that dictates much of its chemistry. DFT calculations can be used to quantify its basicity, often by calculating the proton affinity. The nucleophilicity of the amine nitrogen could also be assessed by calculating various reactivity indices derived from DFT, such as the Fukui function, which identifies the most reactive sites in a molecule.
A hypothetical data table for basicity and nucleophilicity would include:
| Property | Calculated Value |
| Proton Affinity (kcal/mol) | Value |
| pKa | Value |
| Fukui Index (f-) at N-atom | Value |
Molecular Modeling of Potential Ligand-Target Interactions (Hypothetical Chemical Space)
Molecular modeling techniques, such as molecular docking, are essential for exploring the potential biological activity of a compound. In the absence of experimental data, these methods can be used to predict how this compound might interact with a biological target, such as a protein receptor or an enzyme.
This process involves generating a 3D model of the molecule and "docking" it into the binding site of a target protein. The software then calculates a binding score, which estimates the binding affinity. This hypothetical exploration could guide the design of future experiments to test the molecule's biological activity. The results would typically be presented in terms of binding energies and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Docking Studies with Representative Binding Pockets (Illustrative)
In the absence of specific studies on this compound, a hypothetical docking study would involve the use of computational software to predict the binding orientation and affinity of the molecule within the active site of a relevant biological target. This process would typically involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection of a Receptor: A protein target would be chosen based on the known or hypothesized biological activity of similar azaspirocyclic compounds.
Molecular Docking Simulation: Using algorithms like AutoDock or GOLD, the ligand would be virtually placed into the binding pocket of the receptor in multiple possible conformations. The program would then score these poses based on a calculated binding energy, which estimates the stability of the ligand-receptor complex.
An illustrative data table from such a hypothetical study might look like this:
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Monoamine Oxidase A | -8.5 | TYR407, PHE208, ILE335 |
| Dopamine Transporter | -7.9 | ASP79, SER149, PHE326 |
| Sigma-1 Receptor | -9.2 | GLU172, TYR103, TRP164 |
This data is purely illustrative and not based on actual experimental or computational results for this compound.
Analysis of Hydrogen Bonding and van der Waals Interactions
Following a docking simulation, a detailed analysis of the intermolecular forces stabilizing the ligand-receptor complex would be performed. This would involve identifying and quantifying:
Hydrogen Bonds: The secondary amine and any potential hydrogen bond acceptors on the benzyl (B1604629) or methyl groups of this compound could form crucial hydrogen bonds with amino acid residues in the binding pocket. The distances and angles of these bonds would be measured to assess their strength.
A hypothetical summary of these interactions for a given target could be presented as follows:
| Interaction Type | Interacting Group on Ligand | Interacting Residue on Protein (Hypothetical) | Distance (Å) |
| Hydrogen Bond | Secondary Amine (-NH-) | ASP121 (side chain) | 2.9 |
| Pi-Pi Stacking | Benzyl Ring | PHE343 (side chain) | 3.5 |
| Hydrophobic | Methyl Group | ILE180 (side chain) | 3.8 |
| Hydrophobic | Spirocyclic Core | LEU220, VAL223 (side chains) | 3.6 - 4.0 |
This data is purely illustrative and not based on actual experimental or computational results for this compound.
Computational Assessment of Stereochemical Preferences and Energy Landscapes
The spirocyclic nature of this compound introduces stereochemical complexity. The amine-bearing carbon atom (C2) is a stereocenter, leading to the existence of (R) and (S) enantiomers. Computational methods, such as quantum mechanics calculations (e.g., Density Functional Theory - DFT), would be employed to:
Determine Conformational Preferences: The rotational freedom around the single bonds would be explored to identify the most stable conformations of each enantiomer. This involves calculating the potential energy surface as a function of key dihedral angles.
Calculate Relative Energies: The relative energies of different stereoisomers and conformers would be calculated to predict their relative populations at a given temperature. This information is crucial for understanding which form of the molecule is most likely to be biologically active.
Theoretical Frameworks for Understanding Spirocyclic Compound Behavior
The reactivity and conformational behavior of spirocyclic systems like this compound can be rationalized using established theoretical frameworks:
Baldwin's Rules: These rules predict the favorability of ring-closing reactions. While not directly applicable to the stability of the pre-formed spirocycle, they provide a basis for understanding the synthetic accessibility and potential ring-opening or rearrangement reactions the molecule might undergo. The formation of the azetidine (B1206935) and piperidine (B6355638) rings in the spirocyclic core would have followed specific favored pathways during its synthesis, as predicted by these rules.
This compound: A Versatile Scaffold for Advanced Chemical Exploration
Abstract
This compound is a notable chemical entity characterized by its rigid, three-dimensional spirocyclic framework. While its direct therapeutic applications are a subject of ongoing research, the compound's true value may lie in its utility as a versatile building block and research tool. This article explores the multifaceted applications of this compound beyond immediate therapeutic use, focusing on its role in complex molecule synthesis, chemical probe development, and the expansion of accessible chemical space for future drug discovery endeavors.
Applications of N Benzyl 7 Methyl 7 Azaspiro 3.5 Nonan 2 Amine Beyond Direct Therapeutic Use
The unique structural attributes of N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine, particularly its spirocyclic nature which imparts conformational rigidity and a three-dimensional architecture, make it a valuable tool in various chemical research and development areas.
The structure of this compound is endowed with multiple reactive sites, rendering it a highly adaptable precursor for the synthesis of more complex molecular architectures. The primary amine, the tertiary amine within the piperidine (B6355638) ring, and the potential for modifications on the benzyl (B1604629) group offer multiple handles for chemical elaboration.
The primary amine of this compound can undergo a wide array of chemical reactions. It can be acylated to form amides, alkylated to secondary or tertiary amines, or used in reductive amination to couple with aldehydes and ketones. Furthermore, it can serve as a nucleophile in ring-opening reactions or be converted into other functional groups, such as isocyanates or sulfonamides. The tertiary amine, being part of the piperidine ring, can be quaternized or potentially oxidized. The benzyl group, while generally stable, can be removed under hydrogenolysis conditions, revealing a secondary amine that can be further functionalized. This multi-functional nature allows for the stepwise and controlled construction of intricate molecular frameworks.
While specific examples of the integration of this compound into the total synthesis of natural products are not yet prominent in the literature, its spirocyclic core is analogous to motifs found in various alkaloids and other biologically active natural compounds. The rigid 7-azaspiro[3.5]nonane skeleton can be employed to mimic or constrain the conformations of cyclic systems present in natural products, potentially leading to the synthesis of novel analogs with enhanced biological activity or stability. Its utility as a chiral scaffold, should an enantiomerically pure form be utilized, further enhances its potential in the stereoselective synthesis of complex natural products.
Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The this compound scaffold can be readily modified to incorporate reporter tags, such as fluorescent dyes, biotin, or radioactive isotopes. The primary amine provides a convenient attachment point for these moieties. The resulting probes can be used in a variety of assays, including fluorescence microscopy, affinity chromatography, and radioligand binding studies, to investigate the interactions of molecules containing the azaspiro[3.5]nonane core with their biological targets. This can provide invaluable insights into structure-activity relationships and the molecular basis of a compound's biological effects.
The synthesis of enantiomerically pure spirocyclic compounds is an active area of chemical research. Should this compound be resolved into its individual enantiomers, it holds potential for use as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction, after which it is removed. The amine functionality of the title compound could be used to attach it to a prochiral substrate. The rigid spirocyclic framework would then create a chiral environment, favoring the formation of one stereoisomer over the other in subsequent reactions.
Furthermore, the diamine nature of the molecule suggests its potential as a chiral ligand in asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral catalyst that can promote enantioselective transformations. The two nitrogen atoms of this compound could chelate to a metal, forming a stable complex. The inherent chirality of the spirocycle would be transferred to the catalytic site, enabling the synthesis of chiral products with high enantiomeric excess.
The rigid, well-defined three-dimensional structure of this compound makes it an intriguing candidate for applications in materials science and supramolecular chemistry. The amine groups can participate in hydrogen bonding, allowing for the self-assembly of the molecules into ordered supramolecular structures such as gels, liquid crystals, or porous organic frameworks. The benzyl group can engage in π-π stacking interactions, further directing the assembly process. By modifying the substituents on the spirocyclic core, the properties of the resulting materials could be fine-tuned for specific applications, such as gas storage, separation, or sensing.
One of the most significant contributions of this compound is its role in expanding the accessible chemical space for drug discovery and other areas of chemical research. nih.gov The concept of "escaping flatland" in medicinal chemistry emphasizes the importance of moving away from planar, aromatic structures towards more three-dimensional molecules. univ.kiev.ua Spirocycles are exemplary in this regard, as they introduce a high degree of sp3-hybridization and a rigid, non-planar geometry. enamine.netenamine.net The incorporation of the 7-azaspiro[3.5]nonane scaffold into compound libraries can lead to the discovery of molecules with novel biological activities and improved physicochemical properties, such as increased solubility and metabolic stability. nih.govsigmaaldrich.com The availability of building blocks like this compound provides chemists with new tools to explore uncharted regions of chemical space, ultimately fostering innovation and the development of next-generation therapeutics and functional materials.
| Feature | Description | Implication for Application |
| Scaffold | 7-Azaspiro[3.5]nonane | Rigid, three-dimensional core. Introduces sp3 character. |
| Functional Group 1 | Primary Amine (-NH2) | Versatile handle for acylation, alkylation, reductive amination, and attachment of probes. |
| Functional Group 2 | Tertiary Amine (-N(CH3)-) | Site for quaternization and potential modulation of basicity. |
| Substituent 1 | Benzyl Group | Can be removed via hydrogenolysis to reveal a secondary amine for further functionalization. |
| Chirality | Potential for enantiomeric forms | Can be used as a chiral auxiliary or ligand in asymmetric synthesis. |
Conclusion and Future Research Directions
Summary of Key Synthetic and Structural Advances Pertaining to N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine
While specific literature on the direct synthesis of this compound is sparse, its synthesis can be logically inferred from established methodologies for related 7-azaspiro[3.5]nonane derivatives. A plausible synthetic pathway would commence from a protected ketone precursor, such as Benzyl (B1604629) 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. bldpharm.com
The key transformations would involve:
Reductive Amination: Conversion of the ketone at the 2-position to a primary amine. This is a standard and high-yielding transformation, often employing reagents like sodium cyanoborohydride or catalytic hydrogenation. mdpi.comyoutube.com
Protecting Group Manipulation: The piperidinyl nitrogen of the spirocycle is typically protected during the initial steps, for example, as a tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) carbamate. google.com Removal of this protecting group would be necessary.
The structural significance of this compound lies in its rigid, three-dimensional spirocyclic core. This Fsp3-rich scaffold is a key feature in modern medicinal chemistry, sought after for its ability to present substituents in precise vectors in three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. univ.kiev.uauniv.kiev.ua
| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Reductive Amination of Ketone | NH3, H2/Pd-C or NaBH3CN | Formation of 2-amino-7-azaspiro[3.5]nonane core |
| 2 | N-Protecting Group Removal | TFA (for Boc) or H2/Pd-C (for Cbz) | Unveiling the piperidinyl nitrogen |
| 3 | N-Methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke) | Introduction of the 7-methyl group |
| 4 | N-Benzylation | Benzaldehyde (B42025), NaBH(OAc)3 | Introduction of the N-benzyl group |
Emerging Trends in Azaspirocyclic Amine Chemistry
The chemistry of azaspirocycles is at the forefront of several emerging trends, primarily in drug discovery. The core concept driving this interest is the "Escape from Flatland," a strategic shift away from flat, aromatic molecules towards more saturated, three-dimensional structures. univ.kiev.uauniv.kiev.ua This approach is correlated with improved clinical success rates due to better solubility, metabolic stability, and novelty of intellectual property.
Another significant trend is the use of azaspirocyclic moieties as bioisosteres . For instance, the 7-azaspiro[3.5]nonane framework can be considered a conformationally restricted analog of piperidine (B6355638), a common motif in many bioactive compounds. univ.kiev.uaresearchgate.net This structural rigidity can lock the molecule into a more biologically active conformation, thereby enhancing potency and reducing off-target effects.
Outlook for Advanced Methodologies and Theoretical Predictions
Future syntheses of this compound and its analogs will likely leverage more advanced and efficient methodologies. Cascade reactions, where multiple bonds are formed in a single operation, are particularly attractive for constructing complex spirocyclic systems efficiently. nih.gov Furthermore, late-stage functionalization via C-H activation could allow for the direct introduction of substituents onto the spirocyclic core, bypassing the need for lengthy de novo syntheses. rsc.org
Theoretical predictions and computational studies are poised to play an increasingly crucial role. mdpi.comnih.govnih.gov Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the spirocyclic ring system and the orientation of its substituents. This conformational analysis is vital for understanding how the molecule might interact with a biological target. Computational methods can also predict chiroptical properties, such as circular dichroism spectra, which are essential for characterizing enantiomerically pure samples. nih.gov
Unexplored Chemical Transformations and Derivatization Pathways for this compound
The structure of this compound presents multiple handles for further chemical modification, opening up numerous unexplored derivatization pathways. The primary amine at the 2-position is a particularly versatile functional group.
Potential transformations include:
Further N-Alkylation: The primary amine can be converted into a secondary or tertiary amine by reacting with alkyl halides or through reductive amination with other aldehydes or ketones. youtube.com
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates would yield urea and thiourea derivatives, respectively, which are privileged motifs in medicinal chemistry.
These potential derivatizations could be used to systematically explore the structure-activity relationship (SAR) of this molecular scaffold for various biological targets.
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Application |
|---|---|---|---|
| N-Acylation | Acyl Halides / Carboxylic Acids | Amide | Modulate physicochemical properties |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Introduce potent H-bond donors |
| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine | Explore steric and basicity effects |
| Urea Formation | Isocyanates | Urea | Introduce bidentate H-bond donors |
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-Benzyl-7-methyl-7-azaspiro[3.5]nonan-2-amine?
The synthesis of spirocyclic amines like this compound typically involves annulation reactions to construct the spiro ring system. Key steps include:
- Ring-closing strategies : Use of nucleophilic substitution or cycloaddition reactions to form the spiro junction. For example, benzyl-protected intermediates may undergo deprotection under acidic conditions to yield the final amine .
- Protecting groups : Benzyl groups are often introduced to stabilize reactive amines during synthesis, with removal via hydrogenation or acidic hydrolysis .
- Continuous flow chemistry : Emerging methods to enhance reaction efficiency and safety, particularly for exothermic steps .
Q. How is the spirocyclic structure of this compound experimentally validated?
Structural confirmation relies on:
- X-ray crystallography : The gold standard for resolving spirocyclic geometries. Software like SHELXL refines crystallographic data to determine bond angles, torsion angles, and stereochemistry .
- NMR spectroscopy : - and -NMR identify characteristic splitting patterns from the spiro junction and substituents (e.g., benzyl and methyl groups) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis of this compound?
Enantioselective synthesis requires:
- Chiral auxiliaries or catalysts : Use of asymmetric hydrogenation or organocatalysts to control stereochemistry at the spiro center .
- Chiral chromatography : HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and quantify purity .
- Dynamic kinetic resolution : Combining racemization and selective crystallization to enhance yield of a single enantiomer .
Q. What strategies address contradictions in reported biological activity data for spirocyclic amines?
Discrepancies may arise from variations in assay conditions or compound stability. Methodological solutions include:
- Standardized bioassays : Replicate studies under controlled conditions (pH, temperature, solvent) to isolate structure-activity relationships .
- Metabolic stability testing : Evaluate degradation pathways (e.g., oxidation of the benzyl group) using LC-MS to identify confounding metabolites .
- Computational docking : Molecular dynamics simulations to predict binding interactions with targets (e.g., GPCRs or enzymes) and reconcile divergent activity data .
Methodological Challenges
Q. How do researchers analyze the impact of substituents (e.g., N-benzyl vs. N-methyl) on spirocyclic amine reactivity?
Comparative studies involve:
- Kinetic profiling : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to assess substituent effects on nucleophilicity .
- Thermodynamic stability assays : Differential scanning calorimetry (DSC) or TGA to evaluate thermal decomposition thresholds influenced by substituents .
Q. What computational tools predict the pharmacokinetic properties of This compound?
- ADMET prediction software : Tools like SwissADME or ADMETlab estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions based on lipophilicity (LogP) and polar surface area .
- Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox stability and susceptibility to metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
